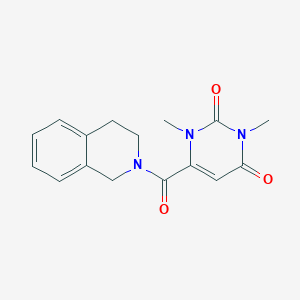![molecular formula C9H6ClN5 B11063795 4-Chloro-8-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B11063795.png)
4-Chloro-8-methyltetrazolo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-methyltetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a tetrazole ring fused to a quinoxaline core, with a chlorine atom at the 4th position and a methyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methyltetrazolo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-3-methylquinoxaline with sodium azide, which leads to the formation of the tetrazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methyltetrazolo[1,5-a]quinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted tetrazoloquinoxalines.
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Scientific Research Applications
4-Chloro-8-methyltetrazolo[1,5-a]quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral, antibacterial, and anticancer agent
Material Science: Used in the development of organic semiconductors and optoelectronic devices.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methyltetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyltetrazolo[1,5-a]quinoxaline
- Tetrazolo[1,5-a]quinoline derivatives
- [1,2,4]Triazolo[4,3-a]quinoxaline
Uniqueness
4-Chloro-8-methyltetrazolo[1,5-a]quinoxaline is unique due to the presence of both a chlorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C9H6ClN5 |
|---|---|
Molecular Weight |
219.63 g/mol |
IUPAC Name |
4-chloro-8-methyltetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H6ClN5/c1-5-2-3-6-7(4-5)15-9(8(10)11-6)12-13-14-15/h2-4H,1H3 |
InChI Key |
LEFORVJLCSBHTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NN=NN23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline](/img/structure/B11063712.png)
methanol](/img/structure/B11063717.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11063718.png)
![Ethyl (2-{[(4-tert-butylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11063721.png)
![Quinolin-2-ol, 3-(5-methoxymethyl-[1,2,4]oxadiazol-3-yl)-7-methyl-](/img/structure/B11063727.png)
![[4-(4-Hydroxy-3,5,6,7,8,8A-hexahydro-1(2H)-quinolinyl)phenyl]acetonitrile](/img/structure/B11063728.png)
![methyl 4-{2-[(4-chlorophenyl)carbamoyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B11063731.png)
![N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11063735.png)

![2-[2-(3,4-Diethoxyphenyl)-1-(pyrrolidin-1-yl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11063756.png)
![5-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B11063764.png)
![Methyl 2-[1-isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate](/img/structure/B11063768.png)
![3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11063777.png)
![4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B11063784.png)
